

Comparative Guide to FTO Inhibitors: Fto-IN-13 vs. Alternatives

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Compound of Interest

Compound Name: *Fto-IN-13*
Cat. No.: *B15612639*

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The Fat Mass and Obesity-Associated (FTO) protein, the first identified N6-methyladenosine (m6A) RNA demethylase, has emerged as a significant therapeutic target for a range of diseases, including cancer, obesity, and neurological disorders. By removing the m6A modification from RNA, FTO influences gene expression at the post-transcriptional level, impacting numerous cellular processes. The development of small-molecule inhibitors targeting FTO is a rapidly advancing field, offering valuable tools for research and potential therapeutic agents. This guide provides a comparative analysis of **Fto-IN-13** against other notable FTO inhibitors, supported by experimental data and detailed methodologies.

Fto-IN-13: A Profile

Fto-IN-13 (also referred to as compound 8t) is a recently developed, potent inhibitor of the FTO protein. It is characterized by an acylhydrazone scaffold.[1] **Fto-IN-13** has demonstrated significant biological activity, including antiproliferative effects and the induction of apoptosis in cancer cells.[2] Its mechanism of action involves the downregulation of key proteins such as Bcl-2 and active Caspase 3, as well as the decreased expression of MYC and CEBPA genes. [2]

Quantitative Comparison of FTO Inhibitor Potency

The efficacy of FTO inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) in both enzymatic and cellular assays. The following tables summarize the available quantitative data for **Fto-IN-13** and a selection of other well-characterized FTO inhibitors.

Table 1: In-Vitro FTO Enzymatic Inhibition

Inhibitor	FTO IC50 (μM)	Notes
Fto-IN-13 (compound 8t)	7.3[3]	A novel inhibitor with an acylhydrazone scaffold.
Rhein	1.2 - 21[4]	A natural product, also inhibits ALKBH2 and ALKBH3.
Meclofenamic Acid	~7-8[1]	A non-steroidal anti-inflammatory drug (NSAID) repurposed as an FTO inhibitor.
FB23	0.06[5][6]	A potent and selective FTO demethylase inhibitor.
FB23-2	2.6[3][7]	A derivative of FB23 with improved properties.
FTO-IN-14 (Compound F97)	0.45[8][9]	A potent inhibitor with demonstrated in-vivo antitumor activity.
FTO-02	2.2[10]	A rationally designed inhibitor with good selectivity over ALKBH5.
FTO-04	3.4[10]	A competitive inhibitor that impairs glioblastoma stem cell self-renewal.
IOX3	2.76[11]	Also a potent inhibitor of HIF prolyl hydroxylases.

Table 2: Cellular Antiproliferative Activity of FTO Inhibitors

Inhibitor	Cell Line	Cellular IC50 (μM)	Disease Model
Fto-IN-13 (compound 8t)	MOLM13	0.35[1][3]	Acute Myeloid Leukemia
NB4	0.59[1][3]	Acute Myeloid Leukemia	
THP-1	0.70[1][3]	Acute Myeloid Leukemia	
FB23	NB4	44.8[5][6]	Acute Myeloid Leukemia
MONOMAC6	23.6[5][6]	Acute Myeloid Leukemia	
FB23-2	NB4	0.8[7]	Acute Myeloid Leukemia
MONOMAC6	1.5[7]	Acute Myeloid Leukemia	
FTO-IN-14 (Compound F97)	MOLM13, NB4, HEL, OCI-AML3, MV4-11, MONOMAC6	0.7 - 5.5[8][9]	Acute Myeloid Leukemia

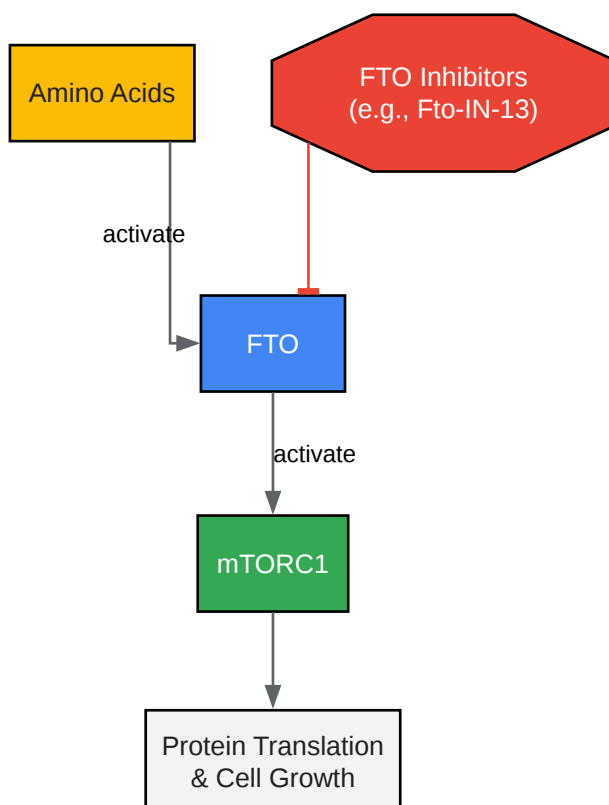
From the data, it is evident that while **Fto-IN-13** has a moderate in-vitro IC50 against the FTO enzyme (7.3 μM), it exhibits potent low micromolar to nanomolar antiproliferative activity against various acute myeloid leukemia (AML) cell lines.[1][3] This suggests excellent cell permeability and engagement of the FTO target in a cellular context, leading to potent downstream biological effects. Compared to its parent compound FB23, FB23-2 shows significantly improved cellular activity.[5][6][7] FTO-IN-14 also demonstrates high potency both in vitro and in cellular models.[8][9]

FTO-Regulated Signaling Pathways

FTO is implicated in several critical signaling pathways that control cell growth, proliferation, and metabolism. Its inhibition can, therefore, have profound effects on cellular function.

FTO-mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell metabolism and growth.[12] FTO has been shown to influence mTORC1 signaling in response to amino acid availability.[13][14] FTO-deficient cells exhibit reduced activation of the mTORC1 pathway.[14]

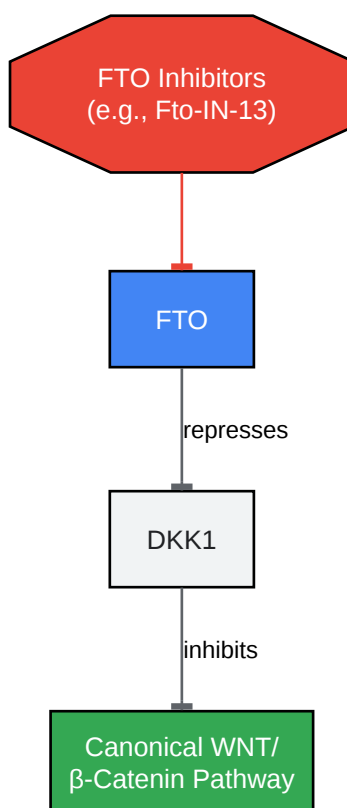


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Caption: FTO's role in the mTORC1 signaling pathway.

FTO-WNT Signaling Pathway

FTO has been shown to regulate the WNT signaling pathway.[15] Depletion of FTO can lead to the attenuation of the canonical WNT/ β -Catenin pathway through the upregulation of DKK1, an inhibitor of WNT signaling.[15]

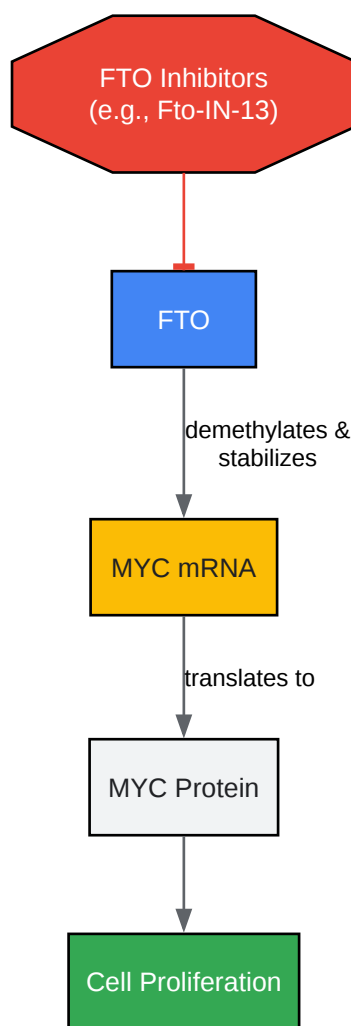


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Caption: FTO's regulation of the WNT signaling pathway.

FTO and MYC Regulation

FTO regulates the expression of the MYC oncogene. Inhibition of FTO leads to a decrease in MYC gene expression, which contributes to the antiproliferative effects of FTO inhibitors in cancer cells.^{[2][14]}



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Caption: FTO-mediated regulation of MYC expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize FTO inhibitors.

In-Vitro FTO Enzymatic Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the demethylase activity of recombinant FTO protein in vitro.

Materials:

- Recombinant human FTO protein
- m6A-containing single-stranded RNA (ssRNA) oligonucleotide substrate (e.g., fluorescently labeled)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM DTT)
- Cofactors: (NH₄)₂Fe(SO₄)₂·6H₂O, 2-oxoglutarate (α-KG), L-ascorbic acid
- Test compounds (e.g., **Fto-IN-13**) dissolved in DMSO
- 384-well microplate
- Plate reader capable of fluorescence detection

Procedure:

- Prepare a reaction mixture containing assay buffer, FTO protein, and the ssRNA substrate.
- Add the test compound at various concentrations to the wells of the microplate. Include a positive control (known FTO inhibitor) and a negative control (DMSO vehicle).
- Initiate the enzymatic reaction by adding the cofactors (Fe(II), α-KG, and L-ascorbic acid).
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction (e.g., by adding EDTA).
- Measure the fluorescence signal. The signal is inversely proportional to FTO activity, as demethylation of the substrate leads to a change in fluorescence.
- Calculate the percent inhibition for each compound concentration relative to the controls.
- Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.



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Caption: Workflow for an in-vitro FTO inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement of a drug in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, increasing its melting temperature.^{[16][17]}

Materials:

- Cultured cells of interest (e.g., NB4 leukemia cells)
- Test compound (e.g., **Fto-IN-13**)
- Vehicle control (e.g., DMSO)
- Phosphate-buffered saline (PBS)
- Lysis buffer with protease inhibitors
- PCR tubes or 96-well PCR plate
- Thermocycler
- Centrifuge
- SDS-PAGE and Western blotting reagents
- Primary antibody against FTO

- Secondary antibody (HRP-conjugated)

Procedure:

- Treat cultured cells with the test compound or vehicle control for a specific duration (e.g., 2 hours) at 37°C.
- Harvest and wash the cells with PBS.
- Resuspend the cells in PBS and aliquot into PCR tubes.
- Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermocycler, followed by cooling to room temperature.
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Collect the supernatant containing the soluble protein fraction.
- Analyze the amount of soluble FTO protein in each sample by Western blotting.
- Quantify the band intensities and plot the fraction of soluble FTO protein against the temperature for both the treated and control groups. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion

The landscape of FTO inhibitors is diverse and rapidly expanding, with compounds like **Fto-IN-13** demonstrating significant promise, particularly in the context of cancer therapy. While its in-vitro enzymatic inhibition is moderate, its potent antiproliferative effects in leukemia cells highlight its potential as a valuable chemical probe and a lead compound for further development. The comparison with other inhibitors such as FB23-2 and FTO-IN-14 reveals a competitive field where different chemical scaffolds offer varying degrees of potency and selectivity. The continued exploration of FTO's role in signaling pathways and the development of robust experimental protocols will be crucial in translating the therapeutic potential of these inhibitors into clinical applications.

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